molecular formula C20H22N4O4 B10997123 N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B10997123
M. Wt: 382.4 g/mol
InChI Key: MJSOFPUFNIDGEO-UHFFFAOYSA-N
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Description

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with ethyl and methoxy substituents, and a pyridine carboxamide moiety. The compound’s structure imparts it with significant biological and pharmacological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring. Common reagents include ethyl anthranilate and dimethoxybenzaldehyde, which undergo cyclization under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Attachment of the Pyridine Carboxamide Moiety: This step involves the coupling of the quinazolinone intermediate with pyridine-2-carboxylic acid or its derivatives, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and ethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide can be compared with other quinazolinone derivatives, such as:

    6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one: Similar in structure but lacks the pyridine carboxamide moiety.

    4-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid: Contains a butanoic acid group instead of the pyridine carboxamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-4-18-23-15-12-17(28-3)16(27-2)11-13(15)20(26)24(18)10-9-22-19(25)14-7-5-6-8-21-14/h5-8,11-12H,4,9-10H2,1-3H3,(H,22,25)

InChI Key

MJSOFPUFNIDGEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=CC=N3)OC)OC

Origin of Product

United States

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